molecular formula C11H16ClNO2 B3025446 N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride CAS No. 1052543-02-8

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride

Cat. No.: B3025446
CAS No.: 1052543-02-8
M. Wt: 229.7 g/mol
InChI Key: KPXAOIGPVDCOLU-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxins. This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure consisting of a benzene ring and a dioxin ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to form the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride is unique due to its specific benzodioxin ring system and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research make it a valuable compound.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10;/h3-4,7,12H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAOIGPVDCOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)OCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585822
Record name N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052543-02-8
Record name N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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